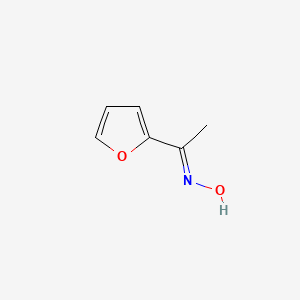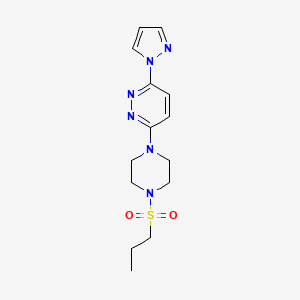
1-(2-Furyl)-1-ethanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Furyl)-1-ethanone oxime is an organic compound that belongs to the class of oximes, which are characterized by the presence of the functional group R1R2C=NOH. This compound is derived from 1-(2-furyl)-1-ethanone, where the carbonyl group is converted into an oxime group. It is a significant intermediate in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
The compound’s structure suggests it may have similar targets to other furyl compounds
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms . For instance, some furyl compounds have been found to stimulate certain enzymes and inhibit others . More research is needed to determine the specific interactions of 1-(2-Furyl)-1-ethanone oxime with its targets.
Biochemical Pathways
Other furyl compounds have been shown to affect various biochemical pathways . For example, some furyl compounds have been found to be involved in the conversion of biomass into bio-chemicals
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . More research is needed to understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
Similar compounds have been found to have various effects, such as antiplatelet activity and anticancer activities
Action Environment
It is known that environmental factors can influence the action of similar compounds . More research is needed to understand how environmental factors influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Furyl)-1-ethanone oxime can be synthesized through the reaction of 1-(2-furyl)-1-ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at room temperature. The general reaction scheme is as follows:
1-(2-Furyl)-1-ethanone+NH2OH⋅HCl→1-(2-Furyl)-1-ethanone oxime+HCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation to ensure high yield and purity. Techniques such as recrystallization and distillation are commonly employed.
Chemical Reactions Analysis
Types of Reactions
1-(2-Furyl)-1-ethanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the oxime group under mild conditions.
Major Products
Oxidation: Nitrofurans
Reduction: Furylamines
Substitution: Substituted furyl oximes
Scientific Research Applications
1-(2-Furyl)-1-ethanone oxime has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of cephalosporin antibiotics.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
1-(2-Furyl)-1-ethanone oxime can be compared with other similar compounds such as:
Furfural: An aldehyde derived from furan, used as a precursor in the synthesis of furfural oxime.
Furfurylamine: An amine derivative of furan, used in the production of resins and polymers.
2-Furyl methyl ketone: A ketone derivative of furan, used in flavor and fragrance industries.
The uniqueness of this compound lies in its versatile reactivity and its role as an intermediate in the synthesis of various biologically active compounds.
Properties
IUPAC Name |
(NE)-N-[1-(furan-2-yl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-5(7-8)6-3-2-4-9-6/h2-4,8H,1H3/b7-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUXWEHXMOUJCX-FNORWQNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5007-50-1 |
Source


|
| Record name | 2-Acetylfuran oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-cyclohexylpiperazine](/img/structure/B2705872.png)
![1-methyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2705873.png)

![Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B2705875.png)
![N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B2705876.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2705878.png)

![N-Methyl-N-[2-[methyl(1,3-thiazol-2-ylmethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2705880.png)
![N-[3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)phenyl]-2,2-dimethylpropanamide](/img/structure/B2705881.png)

![6-((2,4-dimethylphenyl)amino)-5-(3-fluorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2705885.png)


![N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2705890.png)
